molecular formula C17H16N4O B057164 3,4-DidehydroAlosetron CAS No. 122852-86-2

3,4-DidehydroAlosetron

Cat. No.: B057164
CAS No.: 122852-86-2
M. Wt: 292.33 g/mol
InChI Key: CEMLEXILBQLXAX-UHFFFAOYSA-N
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Description

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one is a complex organic compound that features both imidazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one typically involves multi-step organic reactions. One common approach is to start with the construction of the imidazole ring, followed by the formation of the indole structure. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-8,10H,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMLEXILBQLXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2C=CC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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